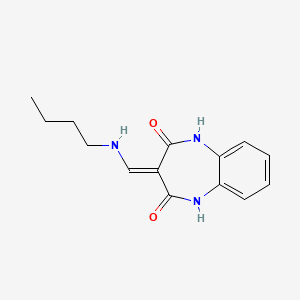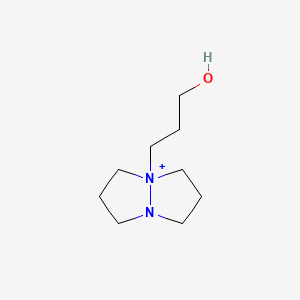
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is a quinoline derivative known for its ability to inhibit the activity of tyrosine kinases. This compound binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity .
Méthodes De Préparation
The synthesis of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves several steps. One common method includes the reaction between 6-(N′-tert-butoxycarbonylhydrazino)-nicotinic acid, activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine, and N-methylmorpholine in a solvent . The reaction conditions typically involve maintaining a dark, sealed environment at temperatures between 2-8°C .
Analyse Des Réactions Chimiques
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in pharmaceutical testing and has been shown to inhibit the tyrosine kinase EGFR with an IC50 value . Its ability to inhibit tyrosine kinases makes it a valuable tool in cancer research and drug development .
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves binding to the active site of tyrosine kinases, preventing the enzyme from binding to its substrate. This inhibition disrupts the signaling pathways that rely on tyrosine kinase activity, ultimately affecting cellular processes such as proliferation and survival .
Comparaison Avec Des Composés Similaires
1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is unique compared to other quinoline derivatives due to its specific inhibition of tyrosine kinases. Similar compounds include 2,3-dihydro-7-methyl-1H-cyclopenta(b)quinolin-9-amine and 2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-amine . These compounds share structural similarities but differ in their specific biological activities and applications .
Propriétés
Numéro CAS |
7032-31-7 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
N-butyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-17-16-12-7-4-5-9-14(12)18-15-10-6-8-13(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,17,18) |
Clé InChI |
XMEQYUOZRYWGKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2CCCC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

